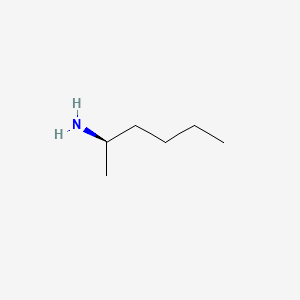

(R)-2-Aminohexane

Description

Significance of Enantiomerically Pure Chiral Amines in Contemporary Organic Synthesis

Chiral amines are fundamental structural motifs that are ubiquitously found in biologically active molecules. Their importance in contemporary organic synthesis cannot be overstated, particularly in the pharmaceutical and agrochemical industries. It is estimated that a substantial proportion, ranging from 40% to 50%, of all marketed drugs contain at least one chiral amine center d-nb.infonih.govresearchgate.netopenaccessgovernment.orghims-biocat.eursc.orgresearchgate.net. This prevalence is directly linked to the chiral nature of biological systems; cellular receptors, enzymes, and nucleic acids are all chiral. Consequently, the interaction of a drug molecule with its biological target is highly dependent on its stereochemistry.

The critical need for enantiomeric purity in pharmaceuticals is starkly illustrated by historical examples, such as the tragic case of Thalidomide, where one enantiomer possessed the desired therapeutic effect, while the other was a potent teratogen openaccessgovernment.orghims-biocat.euresearchgate.net. This underscores the imperative to produce bioactive compounds in a single, pure enantiomeric form to ensure efficacy and patient safety. Beyond their role as essential components of active pharmaceutical ingredients (APIs) and agrochemicals, chiral amines also serve as versatile chiral auxiliaries, ligands for asymmetric catalysis, and valuable resolving agents for separating racemic mixtures d-nb.infopsu.edusigmaaldrich.com. Their ability to impart stereochemical control makes them indispensable tools for chemists aiming to construct complex chiral molecules with high precision.

Historical Context and Evolution of Research on Chiral Hexylamines

The scientific exploration of chiral amines has evolved significantly over time. Early research in asymmetric catalysis prominently featured naturally occurring chiral amines like cinchona alkaloids, which were utilized in pioneering studies from the 1960s onwards psu.eduacs.org. Historically, the synthesis of chiral amines, particularly those with simple alkyl-alkyl structures, presented considerable synthetic challenges. Many early methods relied on classical resolution techniques, which involve separating enantiomers from a racemic mixture, often through the formation of diastereomeric salts. While these methods have historically dominated industrial production, they are often labor-intensive, inefficient, and generate significant waste d-nb.info.

The evolution of chiral amine synthesis has been marked by a progressive shift towards more direct, efficient, and stereoselective catalytic approaches. This includes advancements in metal-catalyzed asymmetric synthesis, such as asymmetric hydrogenation and imine reduction, as well as the rise of organocatalysis d-nb.inforsc.orgthieme-connect.comnih.gov. More recently, biocatalysis, leveraging the exquisite selectivity of enzymes like transaminases and amine dehydrogenases, has emerged as a powerful and sustainable alternative, offering high enantioselectivities under mild conditions nih.govhims-biocat.eursc.orgacs.org. While specific historical accounts focusing solely on hexylamines are less prominent, their synthesis and utility have benefited immensely from these broader advancements in the field of chiral amine chemistry, addressing historical difficulties in preparing such compounds efficiently d-nb.info.

Current Research Landscape and Challenges in (R)-2-Aminohexane Synthesis and Application

This compound: Synthesis Methodologies

Current research in the synthesis of this compound is largely driven by the pursuit of high enantiomeric purity, efficiency, and sustainability. Biocatalysis has emerged as a leading strategy, utilizing enzymes to achieve precise stereochemical control.

Biocatalytic Approaches: Enzymes such as fungal reductive aminases (RedAms) from species like Neosartorya spp. have shown remarkable efficacy in the synthesis of this compound. These enzymes catalyze the reductive amination of ketones using ammonia (B1221849) as the amine donor, achieving full conversion and enantiomeric excesses (ee) exceeding 97% rsc.orgresearchgate.net. Furthermore, these biocatalytic processes can be optimized for high space-time yields (STY), with values up to 8.1 g L⁻¹ h⁻¹ demonstrated in continuous flow systems rsc.orgresearchgate.net. Cascade reactions, integrating multiple enzymes, are also being developed for one-pot syntheses, often starting from alcohols or ketones, further enhancing efficiency and reducing process steps acs.orgrsc.org.

Chemical Synthesis: Traditional chemical routes, particularly reductive amination of hexan-2-one, remain important. Advances in this area focus on developing novel catalytic systems, including transition metal catalysts and organocatalysts, to improve yields and stereoselectivity d-nb.infothieme-connect.comsigmaaldrich.com. Asymmetric hydrogenation of imines derived from hexan-2-one is another key chemical strategy employed acs.org.

Key Challenges in Synthesis

Despite the significant progress in synthetic methodologies, several challenges persist. A primary goal is to achieve consistently high yields and enantioselectivities across a broad spectrum of substrates, which can be challenging for certain chemical or enzymatic transformations d-nb.info. For biocatalytic routes, issues such as unfavorable reaction equilibria in transaminase-catalyzed reactions and the need for efficient cofactor regeneration systems require continuous research and development rsc.orgacs.orgdiva-portal.orgresearchgate.net. The limited substrate scope of some enzymes also necessitates ongoing efforts in enzyme engineering and discovery researchgate.net. The overarching challenge remains the development of processes that are not only highly selective but also cost-effective, atom-economical, and environmentally sustainable, aligning with green chemistry principles researchgate.netopenaccessgovernment.org.

Applications of this compound

The primary application of this compound lies in its role as a crucial chiral building block for the synthesis of pharmaceuticals and agrochemicals. Its incorporation into complex molecular structures allows for the precise introduction of stereochemistry, which is vital for the biological activity and efficacy of the final products d-nb.infonih.govopenaccessgovernment.orghims-biocat.eugithub.com. Beyond its use as a synthetic intermediate, this compound is also finding applications in materials science. For instance, it has been employed in the development of chiral sensors and in the synthesis of functional materials, such as tetrazine derivatives investigated for photodynamic therapy applications mdpi.comacs.orgnih.gov.

Data Table: Representative Synthesis Methods for this compound

| Synthesis Method/Catalyst | Starting Material/Amine Source | Key Outcome | Reference(s) |

| Fungal Reductive Aminases (e.g., NfRedAm, NfisRedAm) | Ketone + Ammonia | Full conversion, ee >97%, STY up to 8.1 g L⁻¹ h⁻¹ | rsc.orgresearchgate.net |

| Chemical Reductive Amination | Ketone + Ammonia/NH₄Cl | Variable yields and selectivities reported | d-nb.infothieme-connect.com |

| Asymmetric Hydrogenation of Imines | Imine | High yields and enantioselectivities | acs.org |

| (Commercial Product Specification) (R)-(-)-2-Aminohexane, ChiPros | N/A | Assay >99.0%, ee >96.0% | thermofisher.com |

This table summarizes some of the key approaches and their reported outcomes for this compound. The development of biocatalytic methods, in particular, represents a significant advancement in achieving high enantiopurity and efficiency.

Compound List:

this compound

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-hexan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBBUURBHXLGFM-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70095-40-8 | |

| Record name | 2-Hexanamine, (R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for Asymmetric Synthesis of R 2 Aminohexane

Enzymatic and Biocatalytic Approaches to (R)-2-Aminohexane Production

Biocatalysis offers significant advantages in the synthesis of chiral amines, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. Reductive amination, a process that converts carbonyl compounds (ketones or aldehydes) and amines into amines using a reducing agent, is a key transformation that enzymes can perform with remarkable precision.

Fungal reductive aminases (RedAms) represent a class of enzymes that catalyze the direct reductive amination of carbonyl compounds with amines, often utilizing NADPH as a cofactor. These enzymes are capable of both imine formation and its subsequent reduction in a single catalytic step.

Significant advancements in the asymmetric synthesis of chiral amines have been driven by the discovery and characterization of novel reductive aminases. Among these, enzymes from Neosartorya species, specifically Neosartorya fumigatus (NfRedAm) and Neosartorya fischeri (NfisRedAm), have demonstrated exceptional capabilities researchgate.netrsc.orgresearchgate.netrsc.orgacs.orgacs.orgrsc.orgwhiterose.ac.ukrsc.orgnih.govresearchgate.net. These fungal RedAms are NADPH-dependent dehydrogenases that exhibit a superior ability to utilize ammonia (B1221849) as an amine partner for the reductive amination of ketones, a characteristic that distinguishes them from many other enzymes in this class researchgate.netrsc.orgacs.orgrsc.orgnih.gov.

Biochemical characterization studies have revealed that these Neosartorya RedAms possess enhanced thermal stability compared to other fungal RedAms, allowing for operation under a broader range of temperatures researchgate.netrsc.orgrsc.orgwhiterose.ac.uknih.gov. This thermotolerance is a critical attribute for industrial applications, potentially enabling higher reaction rates and improved process robustness. The enzymes typically operate via a mechanism involving the sequential binding of NADPH, the ketone substrate, and the amine nucleophile, leading to the formation of a hemiaminal intermediate, followed by dehydration to an iminium ion, and finally reduction by NADPH to yield the amine product rsc.org.

The Neosartorya RedAms, NfRedAm and NfisRedAm, have shown a broad substrate scope for the reductive amination of various ketones, particularly when using ammonia as the amine donor. A key application highlighted in the literature is the synthesis of this compound from 2-hexanone (B1666271) and ammonia. In these reactions, NfRedAm has been reported to catalyze the amination of 2-hexanone to yield this compound with high conversions, often exceeding 97% for a range of primary amines, and excellent enantiomeric excess (ee), typically above 97% researchgate.netresearchgate.netrsc.orgacs.orgrsc.orgrsc.orgnih.govresearchgate.netresearchgate.net. For instance, when challenged with 2-hexanone, NfRedAm achieved 72% conversion to this compound with 97% ee rsc.orgwhiterose.ac.uknih.gov.

The stereoselectivity of these enzymes can be substrate-dependent. While the amination of 2-hexanone predominantly yields the (R)-enantiomer of 2-aminohexane, studies have indicated a switch in stereoselectivity for other substrates. For example, the amination of 2-decanone (B165314) with ammonia resulted in the formation of (S)-2-aminodecane, with conversions around 41% and an ee of 84% rsc.orgrsc.orgwhiterose.ac.ukrsc.orgnih.gov. Similarly, cyclohexyl methyl ketone was aminated to the (S)-enantiomer with varying ee values depending on the specific Neosartorya enzyme used rsc.orgrsc.org. This substrate-dependent stereoselectivity underscores the importance of enzyme screening and engineering for specific chiral amine targets.

Table 1: Performance of Neosartorya RedAms in the Synthesis of this compound and Related Amines

| Enzyme | Ketone Substrate | Amine Partner | Product | Conversion (%) | Enantiomeric Excess (%) | Reference(s) |

| NfRedAm | 2-Hexanone | Ammonia | This compound | 72 | 97 | rsc.orgwhiterose.ac.uknih.gov |

| NfisRedAm | 2-Hexanone | Ammonia | This compound | (not specified) | (not specified) | researchgate.netrsc.orgrsc.orgnih.gov |

| NfRedAm | 2-Decanone | Ammonia | (S)-2-Aminodecane | 41 | 84 | rsc.orgwhiterose.ac.uknih.gov |

| NfisRedAm | 2-Decanone | Ammonia | (S)-2-Aminodecane | 41 | 84 | rsc.orgrsc.org |

| NfRedAm | Cyclohexanone | Ammonia | (R)-2-Aminocyclohexane | 90 | (not specified) | rsc.orgwhiterose.ac.uknih.gov |

| NfisRedAm | Cyclohexanone | Ammonia | (R)-2-Aminocyclohexane | 81 | (not specified) | rsc.orgwhiterose.ac.uknih.gov |

Note: Conversions and ee values may vary based on specific reaction conditions not fully detailed in all cited sources.

The synthetic utility of NfRedAm and NfisRedAm extends to process optimization for industrial-scale production, particularly through the implementation of continuous flow reactions researchgate.netrsc.orgrsc.orgwhiterose.ac.uknih.govresearchgate.netnih.gov. Continuous flow systems offer advantages such as improved mass and heat transfer, enhanced reaction control, and potential for higher productivity compared to batch processes.

In continuous flow setups, the Neosartorya RedAms have demonstrated their capacity for efficient production of chiral amines. Specifically, NfRedAm has been applied to the amination of 2-hexanone, achieving a space-time yield (STY) of 8.1 g L⁻¹ h⁻¹ for this compound when the enzyme was immobilized on an EziG resin whiterose.ac.uknih.gov. This optimized continuous flow process highlights the significant potential of these biocatalysts for large-scale manufacturing of chiral amines. The thermotolerant nature of these enzymes further supports their use in such continuous processes, where stable enzyme activity over extended periods is crucial.

Table 2: Continuous Flow Production of this compound using Immobilized NfRedAm

| Enzyme | Substrate | Product | Reactor Type | Immobilization Support | Space-Time Yield (g L⁻¹ h⁻¹) | Reference(s) |

| NfRedAm | 2-Hexanone | This compound | Continuous Flow | EziG resin | 8.1 | whiterose.ac.uknih.gov |

Amine transaminases (ATs) are another important class of enzymes utilized for the synthesis of chiral primary amines researchgate.netresearchgate.net. These enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine, L-alanine) to a ketone or aldehyde substrate, typically employing pyridoxal-5'-phosphate (PLP) as a cofactor researchgate.netresearchgate.net.

Amine transaminases offer the advantage of performing asymmetric synthesis without the need for cofactor regeneration systems, as the amine donor itself provides the necessary amino group researchgate.netresearchgate.net. However, their application can be limited by factors such as a narrow substrate scope, susceptibility to substrate and product inhibition, and challenges in overcoming unfavorable reaction equilibria researchgate.netresearchgate.net. While amine transaminases are well-established biocatalysts for chiral amine synthesis, detailed characterization data specifically for (R)-selective ATs in the context of this compound production is not extensively detailed in the provided source researchgate.net. Source researchgate.net broadly discusses the importance of ATs and their limitations, noting that progress is being made to overcome these challenges through enzyme engineering and process development.

Compound List

this compound

2-Hexanone

Ammonia

(R)-2-Aminooctane

2-Decanone

(S)-2-Aminodecane

Cyclohexyl methyl ketone

3-Octanone

Cyclohexanone

Methylamine

Butylamine

Propargylamine

Cyclopropylamine

2-Nitrobenzaldehyde

2-Nitrobenzylamines

Indazole

N-Methyl-2H-indazole

(R)-N-methyl-2-aminohexane

2-Tetralone

(S)-2-Tetralone

3-Chromanone

Rotigotine

α-Methylbenzylamine

GSK2879552

Acrocitinib

β-Fluoro primary amines

β-Fluoro secondary amines

α-Fluoroacetophenones

α,α,α-Trifluoroacetophenone

L-Alanine

Isopropylamine

Imine Reductases (IREDs) and Reductive Aminases in this compound Formation

Imine reductases (IREDs) and their sub-class, reductive aminases (RedAms), are enzymes that catalyze the direct reductive amination of carbonyl compounds with amines, or the reduction of pre-formed imines, to produce chiral amines rsc.orgacs.org. These enzymes offer a direct route to chiral amines from readily available precursors like ketones and aldehydes. For the synthesis of this compound, IREDs have demonstrated significant potential. For example, the Neosartorya RedAm (NfRedAm) has been reported to catalyze the amination of 2-hexanone to yield this compound with high enantiomeric excess (97% e.e.) and good conversion (72%) whiterose.ac.ukrsc.org. These enzymes typically utilize nicotinamide (B372718) cofactors, such as NADPH, for their reductive activity rsc.orgacs.org.

NAD(P)H-Dependent Reductive Aminases: Discovery and Synthetic Applications

The discovery and characterization of novel NAD(P)H-dependent reductive aminases have expanded the biocatalytic toolbox for chiral amine synthesis. A notable example is the reductive aminase from Rhodococcus erythropolis (RytRedAm), which catalyzes the reductive amination of various carbonyl and amine compounds with high conversions (>99%) and excellent enantioselectivity (99% e.e.) at neutral pH researchgate.nettudelft.nlacs.orgacs.orgnih.gov. This enzyme's ability to operate efficiently under mild, neutral conditions makes it particularly attractive for industrial applications. RytRedAm has been successfully applied to the synthesis of a range of chiral amines, demonstrating broad substrate scope and high stereoselectivity researchgate.nettudelft.nlacs.orgacs.orgnih.gov.

Cofactor Specificity and Engineering for NADH Utilization

A significant advancement in reductive aminase technology is the development of enzymes capable of utilizing NADH in addition to or instead of NADPH. While many IREDs and RedAms are strictly NADPH-dependent, some exhibit flexibility. The RytRedAm from Rhodococcus erythropolis is a prime example, demonstrating remarkable activity with both NADPH and NADH cofactors. It exhibits Michaelis constants (KM) of 15 μM for NADPH and 247 μM for NADH, with corresponding turnover numbers (kcat) of 3.6 s–1 and 9.0 s–1, respectively, for the reductive amination of hexanal (B45976) with allylamine (B125299) researchgate.nettudelft.nlacs.orgacs.orgnih.gov. Structural insights suggest that specific amino acid residues, such as R35 and I69, may contribute to this cofactor flexibility researchgate.nettudelft.nlacs.orgacs.orgnih.gov. This characteristic opens avenues for utilizing the more cost-effective NADH cofactor and engineering other RedAms for improved NADH utilization. Some IREDs have also been observed to show higher activity with NADH for the reductive amination of certain ketones, like 2-hexanone, compared to NADPH researchgate.net.

Multienzyme Cascade Catalysis for this compound Synthesis

Multienzyme cascade catalysis integrates multiple enzymatic steps into a single reaction vessel, mimicking natural metabolic pathways and enhancing process efficiency. For the synthesis of this compound, cascade systems involving alcohol dehydrogenases (ADHs) and amine dehydrogenases (AmDHs) or transaminases have been explored. For instance, a cascade system co-immobilizing ADH and AmDH has been developed to convert (S)-2-hexanol to this compound with high yields rsc.orgacs.orgnih.govresearchgate.net. In this system, the alcohol dehydrogenase stereoselectively oxidizes the alcohol to the corresponding ketone, which is then reductively aminated by the amine dehydrogenase to form the chiral amine acs.orgresearchgate.net. Such cascades can also incorporate cofactor regeneration systems, further improving their economic viability rsc.org.

Coencapsulated Cofactors and Enzymes in Bionanoreactors

The development of bionanoreactors, where enzymes and cofactors are coencapsulated within nanostructured materials, represents an advanced approach to multienzyme cascade catalysis. These systems offer enhanced stability, improved cofactor transfer, and increased catalytic efficiency acs.orgacs.orgresearchgate.net. For example, polyallylamine (PAH)-assisted encapsulation within hydrogen-bonded organic frameworks (HOFs) has been used to coimmobilize NAD-dependent ADH and AmDH cascades for chiral amine synthesis, including the production of this compound acs.orgacs.org. The coimmobilization strategy within these bionanoreactors helps to shorten cofactor transfer distances, reduce transfer resistance, and promote cofactor recycling, leading to significantly enhanced product yields and catalyst productivity compared to free enzyme systems acs.orgresearchgate.netacs.org.

R 2 Aminohexane As a Chiral Building Block in Complex Molecule Synthesis

Applications in Pharmaceutical Intermediate Synthesis

The pharmaceutical industry extensively utilizes chiral building blocks like (R)-2-Aminohexane for the synthesis of active pharmaceutical ingredients (APIs). Its incorporation into synthetic routes allows for the efficient generation of enantiomerically pure drug candidates, minimizing the production of inactive or potentially harmful stereoisomers. The amine functionality can be readily converted into amides, sulfonamides, or incorporated into heterocyclic systems, which are common pharmacophores in many drug classes. Research has demonstrated its utility in creating intermediates for compounds targeting various therapeutic areas, leveraging its specific stereochemistry to achieve desired pharmacological profiles.

This compound has been employed in the synthesis of diverse bioactive molecules and foundational drug scaffolds. Its chiral nature is instrumental in constructing complex molecular architectures with defined stereocenters. For instance, it can be a key precursor in the synthesis of certain enzyme inhibitors, receptor agonists or antagonists, and other biologically relevant molecules where precise three-dimensional orientation is critical for efficacy. Studies have shown its use in the preparation of chiral amines that are subsequently elaborated into more complex pharmaceutical agents, contributing to the development of novel therapeutics.

In medicinal chemistry, the strategic placement of chiral amines is often crucial for optimizing drug-target interactions, influencing pharmacokinetics, and improving metabolic stability. This compound provides a ready source of a chiral primary amine that can be functionalized and integrated into drug candidates. Its six-carbon chain offers a degree of lipophilicity that can be modulated through further derivatization, impacting membrane permeability and distribution. The ability to selectively modify the amino group or the alkyl chain allows medicinal chemists to fine-tune the properties of lead compounds, enhancing their therapeutic potential and reducing off-target effects.

Utility in Agrochemical and Specialty Chemical Development

Beyond pharmaceuticals, this compound finds applications in the agrochemical sector and the development of specialty chemicals. In agrochemistry, chiral molecules are increasingly important for developing pesticides, herbicides, and fungicides with enhanced efficacy and reduced environmental impact, as specific enantiomers often exhibit superior biological activity and lower toxicity. This compound can serve as a chiral precursor for such compounds. In specialty chemicals, its stereochemistry can be exploited in the synthesis of chiral additives, catalysts, or components for advanced materials where specific optical or physical properties are desired.

Derivatization for Chiral Auxiliaries and Ligand Design

This compound is also a valuable precursor for the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. By transforming the amine functionality, researchers can create molecules that, when attached to a substrate or metal center, direct stereoselective transformations.

One area of derivatization involves the synthesis of chiral amine-substituted quinones. These compounds can exhibit interesting electrochemical properties and have potential applications as redox mediators or in the development of chiral sensing materials. The incorporation of the this compound moiety introduces chirality into the quinone system, influencing its reactivity and interactions with other chiral molecules or surfaces.

Table 1: Examples of Chiral Amine-Substituted Quinones Derived from this compound

| Derivative Type | Key Structural Feature | Potential Application Area |

| N-alkylated amino-benzoquinones | Quinone core with chiral alkylamino substituent | Redox mediators, chiral sensing |

| Chiral amino-naphthoquinones | Naphthoquinone core with chiral aminohexyl substituent | Potential biological activity, redox probes |

| Quinone derivatives with chiral amide linkages | Quinone linked via amide bond to this compound derivative | Chiral catalysts, materials science |

This compound can also be utilized in the synthesis of chiral tetrazine derivatives. Tetrazines are a class of nitrogen-rich heterocycles with diverse applications, including bioorthogonal chemistry (e.g., click chemistry), as energetic materials, and in medicinal chemistry. Introducing chirality via the this compound unit can lead to chiral tetrazines with unique properties, potentially influencing their reactivity in cycloaddition reactions or their interactions in biological systems.

Table 2: Examples of Tetrazine Derivatives Incorporating this compound

| Derivative Type | Key Structural Feature | Potential Application Area |

| Chiral amino-substituted tetrazines | Tetrazine ring with a chiral aminohexyl substituent | Bioorthogonal chemistry, drug delivery |

| Tetrazines with chiral amide linkages | Tetrazine linked via amide bond to this compound derivative | Click chemistry reagents, molecular probes |

| Chiral 1,2,4,5-tetrazinanes | Saturated tetrazine ring bearing chiral aminohexyl group | Ligands for catalysis, novel materials |

Compound Name List:

this compound

Quinones

N-alkylated amino-benzoquinones

Amino-naphthoquinones

Tetrazines

1,2,4,5-tetrazinanes

Mechanistic Investigations and Biological Interactions of R 2 Aminohexane Derivatives

Structure-Activity Relationship (SAR) Studies of (R)-2-Aminohexane-Derived Compounds

The biological activity of chiral compounds is intrinsically linked to their three-dimensional structure. Structure-Activity Relationship (SAR) studies are therefore crucial in elucidating how specific structural features of this compound derivatives influence their biological effects.

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a pivotal role in biological activity. nih.govresearchgate.net The distinct spatial arrangement of atoms in enantiomers, such as (R)- and (S)-2-Aminohexane, leads to differential interactions with chiral biological macromolecules like proteins and enzymes. researchgate.netlibretexts.org This stereoselectivity is a fundamental principle in pharmacology and molecular biology, as the "fit" between a small molecule and its biological target is often highly specific, akin to a lock and key. libretexts.org

Research into compounds structurally related to 2-amino-cyclohexanones has shown that substitutions on the aromatic ring can significantly impact their anesthetic and analgesic properties. mdpi.com Specifically, the position of substituents (2- and 3-substituted compounds being generally more active than 4-substituted ones) highlights the importance of the molecule's shape and electronic distribution in its interaction with biological targets. mdpi.com While not directly about this compound, these findings underscore the principle that subtle changes in molecular structure, including chirality, can lead to profound differences in biological function.

| Feature | Description | Source |

| Biological Environment | Inherently chiral due to the presence of L-amino acids and D-sugars. | researchgate.net |

| Enantiomer Interaction | (R)- and (S)-enantiomers can have different pharmacodynamic and pharmacokinetic properties. | researchgate.net |

| Therapeutic Effect | One enantiomer may be therapeutically active while the other is inactive or toxic. | researchgate.net |

| Structural Impact | The position of substituents on related chiral molecules can significantly alter biological activity. | mdpi.com |

Enantioselective Recognition and Sensing Mechanisms

The ability to distinguish between enantiomers is crucial in various fields, including pharmaceuticals, agrochemicals, and biotechnology. researchgate.net this compound has been utilized as a model chiral compound to explore and develop novel enantioselective recognition and sensing systems.

Chiral conducting polymers have emerged as promising materials for enantioselective sensing. When a macrostripe assembled from enantiomeric camphorsulfonic acid (CSA)-doped polyaniline is exposed to enantiomers of 2-aminohexane in a tetrahydrofuran (B95107) (THF) solvent, it demonstrates distinct responses. researchgate.net For example, a PANI:s-CSA stripe exhibits a rapid color change from green to blue and a left-handed helical motion upon exposure to (S)-(+)-2-aminohexane. researchgate.net In contrast, its interaction with (R)-(−)-2-aminohexane results in a slower color change and an unpredictable deformation. researchgate.net This differential response forms the basis for enantioselective discrimination.

| Polymer System | Analyte | Observed Response | Source |

| PANI:s-CSA | (S)-(+)-2-aminohexane | Immediate color change (green to blue), left-handed helical motion. | researchgate.net |

| PANI:s-CSA | (R)-(−)-2-aminohexane | Slow color change, unpredictable deformation. | researchgate.net |

| PANI:r-CSA | (R)-(−)-2-aminohexane | Color change to blue, right-handed helical motion. | researchgate.net |

The molecular chirality of enantiomeric molecules like 2-aminohexane can be transferred through hierarchical self-assembly to induce macroscopic changes in materials. researchgate.netnih.gov The interaction between the chiral amine and the chiral polymer stripe leads to a visible, helical self-motion. researchgate.net This phenomenon demonstrates a multi-scale chirality transfer, where the molecular-level chirality dictates the supramolecular and, ultimately, the macroscopic structure and behavior of the material. researchgate.netnih.gov Such systems, where molecular recognition events direct the assembly of macroscopic objects, offer potential for creating smart materials and visually detectable sensing platforms. unizg.hrnih.govresearchgate.net

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. arxiv.org This technique can be employed in chiral sensing to detect and quantify enantiomers. nih.govdoi.org The interaction of a chiral analyte, such as this compound, with a chiral sensing platform can induce or alter a CD signal, providing a measurable output for enantioselective recognition. doi.org The magnitude of the CD signal can be linearly related to the concentration of the target enantiomer, allowing for quantitative analysis. nih.gov The development of CD-based sensors offers a sensitive and selective method for chiral analysis. nih.gov

Biochemical Pathways Involving Hexylamines (General Context for Research, Not Specific to this compound Activity)

While specific biochemical pathways involving this compound are not extensively documented in readily available literature, the broader class of alkylamines, including hexylamines, are recognized as biogenic amines. solubilityofthings.com These compounds can play various roles in biological systems, including influencing neurotransmission and participating in metabolic processes. solubilityofthings.com

The metabolism of amines in biological systems is a complex area of study. Metabolic activation can convert relatively inert functional groups into reactive intermediates. researchgate.net This bioactivation is a key consideration in toxicology and drug metabolism, as these reactive metabolites can potentially interact with cellular macromolecules. researchgate.net Understanding the metabolic fate of hexylamines is therefore an important aspect of evaluating their biological effects.

Furthermore, amino acids and their derivatives have been shown to modulate protein-protein interactions. nih.govnih.gov While not directly hexylamines, this research highlights the general principle that small amine-containing molecules can influence fundamental biological processes. The study of how simple amines interact with and modulate the function of proteins and other biomolecules is an active area of research with implications for understanding cellular function and for the rational design of new therapeutic agents. nih.gov

Intramolecular Condensation and Self-Degradation in Lysine-Containing Dendrimers

Extensive research into the degradation of lysine-containing dendrimers has elucidated several key mechanisms, including hydrolytic, enzymatic, and oxidative pathways. These degradation processes are critical for the biomedical application of these polymers, ensuring their clearance from the body and minimizing potential long-term toxicity.

Hydrolysis of the ester bonds within the dendrimer structure represents a primary degradation pathway. This process leads to the formation of smaller, soluble molecules that can be readily excreted. The rate of hydrolysis can be influenced by the surrounding pH, with certain conditions accelerating the breakdown of the polymer backbone.

In addition to simple hydrolysis, enzymatic degradation plays a significant role in the in vivo environment. Enzymes such as esterases can catalyze the cleavage of ester bonds, significantly increasing the degradation rate compared to hydrolysis in a non-enzymatic environment. Macrophage-mediated processes have also been implicated in the breakdown of lysine-derived polymers, with oxidative mechanisms contributing to their degradation. For instance, reactive oxygen species produced by macrophages can lead to the oxidation of the lysine (B10760008) residues, initiating a cascade of reactions that result in the fragmentation of the dendrimer.

Self-degradation of hydrogels formed from lysine-containing polymers and oxidized dextran (B179266) has also been observed. This process is initiated by the reaction between the amino groups of poly-L-lysine and the aldehyde groups of the oxidized dextran, forming Schiff bases. The subsequent degradation is attributed to the breakdown of the aldehyde dextran within the hydrogel matrix.

Advanced Analytical and Spectroscopic Characterization of R 2 Aminohexane

Spectroscopic Techniques for Stereochemical Elucidation

Spectroscopic methods are indispensable for determining the three-dimensional arrangement of atoms in chiral molecules like (R)-2-Aminohexane. Techniques such as Circular Dichroism (CD) spectroscopy provide insights into the molecule's chiroptical properties, while Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are powerful tools for structural analysis, particularly of its derivatives.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. photophysics.com This technique is particularly valuable for investigating the chiroptical properties of enantiomers, as they will produce equal and opposite CD signals. The resulting CD spectrum provides a unique fingerprint for a specific enantiomer, allowing for its identification and the study of its conformational features in solution. rsc.orgnih.govrsc.org For this compound, CD spectroscopy can be used to confirm its absolute configuration by comparing its experimental spectrum with that of a known standard or with theoretical calculations. The technique is sensitive to changes in the molecular structure and environment, making it a powerful tool for studying interactions between the chiral amine and other molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds. nih.gov For chiral molecules like this compound, NMR analysis is often performed on derivatives to enhance spectral resolution and facilitate the determination of enantiomeric purity. mdpi.com Derivatization with a chiral resolving agent can lead to the formation of diastereomers, which, unlike enantiomers, have distinct NMR spectra. This allows for the quantification of each enantiomer in a mixture. nih.gov Two-dimensional NMR techniques can provide further structural information and aid in the complete assignment of all proton and carbon signals in the derivative. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov In the context of this compound, HRMS is crucial for confirming the identity of its derivatives formed during analysis. researchgate.netresearchgate.net The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. When coupled with chromatographic separation techniques, HRMS can be a powerful tool for the analysis of complex mixtures containing chiral amines and their derivatives. unito.it

| Technique | Application in this compound Analysis | Information Obtained |

| NMR Spectroscopy | Analysis of diastereomeric derivatives | Structural elucidation, determination of enantiomeric purity |

| HRMS | Accurate mass measurement of derivatives | Elemental composition, structural confirmation |

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are essential for separating enantiomers and accurately determining the enantiomeric purity of a chiral compound. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID) are two widely used methods for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. scas.co.jp The choice of the CSP and the mobile phase composition are critical for achieving optimal separation. yakhak.org For the analysis of this compound, a suitable chiral column would be selected to achieve baseline separation of the (R) and (S) enantiomers, allowing for the accurate determination of the enantiomeric excess (ee) of a given sample. mdpi.comphenomenex.com Derivatization of the amine can also be employed to improve chromatographic performance and detection sensitivity. sigmaaldrich.com

| Parameter | Description |

| Stationary Phase | A solid support containing a chiral selector that interacts diastereomerically with the enantiomers. |

| Mobile Phase | A solvent or mixture of solvents that carries the sample through the column. |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral sample, calculated as the absolute difference between the mole fractions of the two enantiomers. |

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile organic compounds. chromatographyonline.comscielo.brnih.gov In the context of this compound, GC-FID can be employed to monitor the progress of a chemical reaction involving this amine, a process known as conversion analysis. researcher.life By taking aliquots of the reaction mixture at different time points and analyzing them by GC-FID, the consumption of the starting material and the formation of the product can be quantified. To analyze amines by GC, they are often derivatized to improve their volatility and chromatographic behavior. springernature.comscienceopen.com The flame ionization detector provides a response that is proportional to the mass of carbon atoms, allowing for accurate quantification when appropriate calibration standards are used.

Computational and Theoretical Chemistry Studies of R 2 Aminohexane

Density Functional Theory (DFT) Calculations for Enantioselective Discrimination

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying the non-covalent interactions that underpin enantioselective discrimination. In the context of (R)-2-aminohexane, DFT calculations can be employed to model its interaction with a chiral selector, such as a chiral catalyst or a stationary phase in chromatography.

The process typically involves calculating the energies of the diastereomeric complexes formed between the R- and S-enantiomers of 2-aminohexane and a chiral selector. The difference in the calculated binding energies (ΔΔE) between the (R)-amine-selector complex and the (S)-amine-selector complex provides a theoretical basis for the experimentally observed enantioselectivity.

Research in the field has demonstrated the utility of DFT for understanding stereochemical outcomes. For instance, DFT calculations have been successfully used to rationalize the enantioselection in aza-Henry reactions. nih.gov These studies often focus on identifying the specific interactions, such as hydrogen bonds and steric repulsion, within the transition state that favor the formation of one enantiomer over the other. nih.govrsc.org By optimizing the geometries of the diastereomeric transition states, researchers can pinpoint the key catalyst-substrate interactions that lead to high enantioselectivity. nih.gov Functionals like M06-2X and B3LYP, often combined with basis sets such as 6-31G(d), are commonly used for these types of geometry optimizations and energy calculations. nih.gov

A typical workflow for such a study is outlined below:

Model Building: Constructing the 3D structures of the chiral selector and both enantiomers of the analyte ((R)- and (S)-2-aminohexane).

Complex Formation: Docking each enantiomer with the chiral selector to form diastereomeric complexes.

Geometry Optimization: Calculating the lowest energy conformation for each diastereomeric complex using a selected DFT functional and basis set.

Energy Calculation: Determining the single-point energies of the optimized complexes to calculate the binding energy.

Analysis: Comparing the binding energies to predict which enantiomer will interact more strongly with the selector. The difference in stabilization energy is the key to enantioselective discrimination.

| Computational Step | Objective | Common DFT Functionals |

| Geometry Optimization | Find the most stable 3D structure of the diastereomeric complexes. | M06-2X, B3LYP, B3LYP-D3 |

| Energy Calculation | Determine the binding energy and relative stability of the complexes. | M06-2X, B3LYP |

| Transition State Search | Identify the energy barrier for reactions involving the chiral center. | B3LYP-D3(BJ) |

Molecular Dynamics Simulations of Chiral Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. They allow researchers to observe the time-dependent behavior of a molecular system, providing detailed information about intermolecular interactions, conformational changes, and binding events. For this compound, MD simulations are particularly useful for studying its dynamic interactions with chiral environments, such as chiral stationary phases in liquid chromatography or chiral selectors like cyclodextrins and molecular micelles. ucdavis.edunsf.govnih.gov

In a typical MD simulation for chiral recognition, the (R)- or (S)-enantiomer of 2-aminohexane is placed in a simulation box containing the chiral selector and solvent molecules. The forces between the atoms are calculated using a force field (e.g., AMBER, parm99), and Newton's equations of motion are solved to simulate the trajectory of the atoms over time. nsf.gov

These simulations can reveal key factors responsible for chiral recognition:

Binding Free Energy: MD simulations can be used to calculate the binding free energy of each enantiomer with the selector. A lower binding free energy indicates a more stable complex, and the difference in free energies between the two diastereomeric complexes correlates with the degree of chiral separation. nsf.govnih.gov

Hydrogen Bonding Analysis: The simulations can track the formation and lifetime of hydrogen bonds between the amine and the chiral selector. The number and stability of these bonds often play a crucial role in chiral discrimination. nsf.govnih.gov

Conformational Changes: MD can show how the analyte and the selector change their conformations upon binding. These dynamic motions can create or remove binding pockets that favor one enantiomer. nih.gov

Solvent Effects: The explicit inclusion of solvent molecules allows for the study of their role in mediating the interaction between the chiral amine and the selector.

For example, MD simulations have been used to investigate the chiral recognition of various compounds by molecular micelles, revealing that enantiomers may bind to different pockets on the micelle surface or adopt different orientations within a single pocket. nih.gov Such detailed insights are critical for the rational design of new and more effective chiral selectors. nsf.gov

Modeling of Reaction Mechanisms and Transition States in Asymmetric Synthesis

Computational modeling is a vital tool for understanding and optimizing the asymmetric synthesis of chiral amines. By modeling reaction mechanisms and transition states, chemists can gain insights into the origins of stereoselectivity and rationally design catalysts and reaction conditions to favor the formation of a desired enantiomer, such as this compound.

The primary goal of these studies is to locate the transition state (TS) structures for the pathways leading to the R and S products. The calculated energy difference between these diastereomeric transition states (ΔΔG‡) directly relates to the enantiomeric excess (ee) of the product. A higher energy barrier for the formation of the S-enantiomer implies that the reaction will preferentially proceed through the lower-energy pathway to yield the R-enantiomer.

DFT calculations are the workhorse for these investigations. rsc.org For example, in the asymmetric synthesis of amines via methods like catalytic hydrogenation or amination, computational models can elucidate:

Catalyst-Substrate Interactions: How the chiral ligand or catalyst coordinates with the substrate to create a chiral environment around the reacting center.

Stereo-determining Step: Identifying the specific step in the reaction mechanism where the stereochemistry is set.

Role of Steric and Electronic Effects: Quantifying how steric hindrance and electronic interactions in the transition state direct the incoming nucleophile or electrophile to a specific face of the substrate.

Studies on related reactions, such as the asymmetric N–H bond insertion catalyzed by metal complexes, have shown that the reaction often proceeds through the formation of a key intermediate, and the subsequent enantioselective step (e.g., a proton shift) is facilitated by a chiral co-catalyst. rsc.org Computational analysis of the transition states can reveal the intricate network of hydrogen bonds and steric clashes that govern the stereochemical outcome. nih.govrsc.org

| Parameter | Description | Significance in Asymmetric Synthesis |

| ΔEa (Activation Energy) | The energy barrier that must be overcome for a reaction to occur. | A lower activation energy indicates a faster reaction rate. |

| TS Geometry (Transition State) | The specific atomic arrangement at the highest point on the reaction energy profile. | The geometry reveals the key interactions (steric, electronic) that control selectivity. |

| ΔΔG‡ (Difference in Gibbs Free Energy of Activation) | The energy difference between the transition states leading to the R and S enantiomers. | Directly correlates with the predicted enantiomeric excess (ee) of the product. |

Conformational Analysis and Chiroptical Property Prediction

The three-dimensional structure, or conformation, of a molecule dictates its physical and chemical properties. For a flexible molecule like this compound, multiple low-energy conformations exist due to the rotation around its single bonds. Computational conformational analysis aims to identify these stable conformers and determine their relative populations.

This analysis is typically performed using quantum chemical methods like DFT. nih.govmdpi.com The process involves:

A systematic or stochastic search of the conformational space to find all possible low-energy structures.

Geometry optimization of each identified conformer to find its precise minimum energy structure.

Calculation of the vibrational frequencies to confirm that each structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections. mdpi.com

Calculation of the relative Gibbs free energies of the conformers to determine their populations at a given temperature using the Boltzmann distribution. mdpi.comresearchgate.net

Once the stable conformers and their populations are known, their chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), can be predicted. nih.govresearchgate.net Chiroptical spectroscopies are powerful experimental techniques for determining the absolute configuration of chiral molecules. The theoretical prediction of these spectra is crucial for interpreting experimental data.

The prediction is achieved by calculating the desired spectral property (e.g., rotational strength for ECD) for each individual conformer. researchgate.net The final, predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. mdpi.com A good match between the computationally predicted spectrum and the experimentally measured spectrum provides strong evidence for the assigned absolute configuration of the molecule. Time-dependent DFT (TD-DFT) is the most common method for predicting ECD spectra. mdpi.com

This combined approach of conformational analysis and spectral prediction is a cornerstone of modern stereochemical analysis, allowing for the unambiguous assignment of the (R) or (S) configuration to chiral molecules like 2-aminohexane. nih.gov

Future Research Directions and Emerging Applications of R 2 Aminohexane

Integration with Green Chemistry Principles and Sustainable Production

The production of enantiomerically pure amines like (R)-2-Aminohexane is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies. Green chemistry principles are at the forefront of this transformation, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. unife.ityoutube.com

A key area of development is the move away from classical chemical synthesis methods, which often involve harsh conditions, expensive metal catalysts, and generate significant waste, towards biocatalytic routes. nih.govoup.com Biocatalysis utilizes enzymes which operate under mild, aqueous conditions, thereby reducing the environmental impact and enhancing process safety. nih.govmanufacturingchemist.com The use of enzymes aligns with several core principles of green chemistry, including catalysis, use of renewable feedstocks (when enzymes are derived from or used to process biomass), and designing for energy efficiency. youtube.comoup.com

Future research will likely focus on:

Renewable Feedstocks: Investigating the production of starting materials for this compound synthesis from biomass-derived sources. youtube.comoup.com This involves developing chemoenzymatic pathways that can convert bio-based prochiral ketones into the desired chiral amine. oup.com

Process Intensification: The development of continuous-flow reactor systems for the enzymatic synthesis of this compound. acs.org These systems offer improved efficiency, better control over reaction parameters, and easier product isolation compared to traditional batch processes. manufacturingchemist.comacs.org

Waste Reduction: Biocatalytic processes inherently generate less hazardous waste compared to many traditional chemical methods. nih.govoup.com Research will continue to optimize these processes to further minimize by-product formation and enable easier recycling of catalysts and solvents.

| Green Chemistry Principle | Application in this compound Production |

| Catalysis | Utilization of highly selective enzymes (e.g., transaminases) to replace stoichiometric reagents and metal catalysts. nih.govoup.com |

| Use of Renewable Feedstocks | Development of pathways to synthesize prochiral ketone precursors from biomass. oup.com |

| Less Hazardous Chemical Syntheses | Employing water as a solvent and mild reaction conditions (ambient temperature and pressure). nih.govmanufacturingchemist.com |

| Design for Energy Efficiency | Biocatalytic reactions often run at lower temperatures, reducing overall energy consumption. manufacturingchemist.com |

| Waste Prevention | High selectivity of enzymes leads to fewer by-products and cleaner reaction profiles. oup.com |

Development of Novel Biocatalysts and Engineered Enzyme Systems

The efficiency and economic viability of producing this compound are intrinsically linked to the performance of the biocatalysts used. Amine transaminases (ATAs) are a key class of enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. oup.comsemanticscholar.orgdiva-portal.org However, wild-type enzymes often have limitations in terms of substrate scope, stability, and activity under industrial process conditions. nih.govsemanticscholar.org

Protein engineering and directed evolution have become powerful tools to overcome these limitations. nih.govmdpi.comresearchgate.netnih.govnih.gov By modifying the genetic code of an enzyme, scientists can create variants with tailored properties. nih.gov For instance, an (R)-selective transaminase can be engineered to specifically enhance its activity and selectivity towards 2-hexanone (B1666271), the precursor for this compound. mdpi.comresearchgate.net

Key research directions in this area include:

Directed Evolution: This technique mimics natural selection in a laboratory setting to rapidly generate enzyme variants with desired traits, such as improved thermal stability, altered substrate specificity, or increased catalytic efficiency. nih.govnih.gov

Rational Design: Using computational modeling and an understanding of the enzyme's structure and mechanism, specific mutations can be introduced into the active site to improve its performance for a particular substrate like 2-hexanone. diva-portal.orgnih.gov

Enzyme Immobilization: Attaching enzymes to solid supports can significantly enhance their operational stability and allow for their recovery and reuse over multiple reaction cycles, which is crucial for cost-effective industrial production. nih.govoup.comsemanticscholar.org This also facilitates their use in continuous-flow systems. acs.orgsemanticscholar.org

| Enzyme Engineering Strategy | Goal for this compound Synthesis |

| Directed Evolution | Enhance catalytic activity, stereoselectivity, and stability of (R)-selective transaminases. nih.govnih.gov |

| Rational Protein Design | Modify the enzyme's active site to better accommodate the 2-hexanone substrate. diva-portal.org |

| Immobilization | Improve enzyme reusability and stability for industrial-scale production. nih.govoup.com |

| Cascade Biocatalysis | Develop one-pot synthesis routes from simple precursors to this compound. acs.orgbohrium.com |

Exploration in Advanced Materials Science and Chiral Sensors

The intrinsic chirality of this compound makes it a valuable building block for the creation of advanced materials with specific, tunable properties. The incorporation of chiral units into polymers and other materials can induce higher-ordered structures and unique functionalities.

Chiral Polymers: Synthetic optically active polymers are of great interest for applications such as asymmetric catalysis and materials for enantioselective membranes. nih.gov this compound can be used as a chiral monomer or as a modifying agent to impart chirality to a polymer backbone. This can lead to the formation of materials with helical structures or other forms of supramolecular chirality. mdpi.comrsc.org These chiral polymers have potential applications in:

Chiral Chromatography: As stationary phases for the separation of racemic mixtures. nih.gov

Asymmetric Catalysis: Where the polymer acts as a chiral support or ligand. nih.gov

Optical Materials: For applications in circularly polarized luminescence (CPL) and optical communication. mdpi.com

Chiral Sensors: There is a growing demand for sensors that can selectively detect and quantify specific enantiomers of a chiral molecule, which is critical in fields like pharmacology and environmental analysis. nih.govresearchgate.net this compound could be incorporated into the design of chiral sensors as a selective recognition element. researchgate.net The principle relies on the specific interaction between the chiral sensor and the target analyte, leading to a measurable signal. nih.govmdpi.com Future research could explore using this compound to create:

Electrochemical Sensors: Where the chiral amine is part of a modified electrode surface that interacts differently with the enantiomers of a target molecule, resulting in a distinct electrochemical response. nih.gov

Optical Sensors: Where the binding of a specific enantiomer to a sensor containing the this compound moiety causes a change in fluorescence or color. mdpi.com

Expansion of Synthetic Utility in Target-Oriented Synthesis

Chiral amines are fundamental building blocks in the synthesis of a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. nih.govsigmaaldrich.comyale.edu this compound serves as a versatile chiral synthon, providing a stereocenter that can be incorporated into more complex target molecules. The advancement of biocatalytic methods is making a wider range of such chiral amines readily available for synthetic chemists. manufacturingchemist.comnih.gov

Target-oriented synthesis focuses on the efficient construction of a specific molecule. researchgate.net The availability of enantiopure this compound allows for more direct and efficient synthetic routes, avoiding the need for chiral separations or complex asymmetric steps later in the synthesis. Future research will likely see the expanded use of this compound in the synthesis of:

Pharmaceutical Intermediates: As a key fragment in the construction of active pharmaceutical ingredients (APIs) where a specific stereochemistry is crucial for efficacy. sigmaaldrich.com

Agrochemicals: In the development of new pesticides and herbicides that may have improved activity and reduced environmental impact due to their specific chirality.

Complex Natural Products: As a starting material or key intermediate in the total synthesis of complex natural products. yale.edu

Diversity-Oriented Synthesis: This strategy aims to create libraries of structurally diverse molecules for high-throughput screening in drug discovery. nih.gov this compound can serve as a common starting point for the rapid generation of a variety of chiral compounds. nih.gov

The development of novel synthetic methodologies will further enhance the utility of this compound. For example, new C-N bond-forming reactions or chemoenzymatic cascades could open up new avenues for incorporating this chiral amine into a broader range of molecular scaffolds. acs.orgnih.govnih.govrsc.org

Q & A

Q. What are the optimal conditions for synthesizing (R)-2-Aminohexane using biocatalytic methods?

this compound can be synthesized enantioselectively via reductive aminases (RedAms) from fungal sources, such as Neosartorya fumigata. Key parameters include:

- Substrate concentration : 20 mM aldehyde/ketone precursor (e.g., hexanal).

- Enzyme stability : Thermotolerant RedAms (e.g., Nf RedAm) tolerate temperatures up to 50°C, enhancing reaction scalability.

- Co-solvent systems : Use 2% (v/v) methyl methoxyacetate to improve substrate solubility without denaturing the enzyme.

- Productivity : Space-time yields up to 8.1 g L⁻¹ h⁻¹ in continuous flow systems .

Q. How should researchers characterize the enantiomeric purity of this compound?

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase (95:5 v/v) and UV detection at 254 nm.

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = -15.6° for (R)-enantiomer).

- NMR spectroscopy : Employ chiral derivatizing agents (e.g., Mosher’s acid chloride) to resolve enantiomers via ¹H or ¹³C NMR .

Q. What safety precautions are critical when handling this compound?

- Air sensitivity : Store under inert gas (N₂/Ar) due to rapid oxidation.

- Corrosivity : Use glass or PTFE-lined containers; avoid prolonged skin contact (C-rated hazard).

- Flammability : Maintain temperatures below -3°C (flash point) in spark-free environments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of enzymes for this compound synthesis?

Discrepancies often arise from:

- Substrate inhibition : High aldehyde concentrations (>50 mM) may reduce enzyme activity.

- pH dependence : Optimize pH between 7.5–8.5 for fungal RedAms.

- Batch vs. flow systems : Flow reactors improve turnover numbers (TN >14,000) by mitigating product inhibition .

- Data normalization : Report activity as TN (mol product/mol enzyme) rather than yield alone to standardize comparisons .

Q. What experimental designs minimize racemization during this compound synthesis?

- Low-temperature reactions : Conduct reactions at 25–30°C to suppress base-catalyzed racemization.

- Enzyme engineering : Use directed evolution to enhance stereoselectivity (e.g., >99% ee in Nfis RedAm mutants).

- In-line monitoring : Employ real-time chiral HPLC or FTIR to detect racemization early .

Q. How can computational modeling guide the design of enantioselective catalysts for this compound?

- Docking simulations : Model substrate-enzyme interactions using tools like AutoDock Vina to predict binding orientations.

- QM/MM calculations : Identify transition states and energy barriers for amine formation.

- Machine learning : Train models on existing RedAm datasets to predict mutations that improve enantioselectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound in catalytic systems?

- Controlled TGA/DSC studies : Measure decomposition temperatures under inert vs. oxidative atmospheres.

- Enzyme immobilization : Compare free vs. immobilized RedAms; silica-supported enzymes retain >80% activity after 10 cycles at 50°C .

- Replicate conditions : Ensure consistent reporting of solvent systems (e.g., aqueous vs. organic phases) and cofactor recycling methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.